3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC16787063
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11ClN2O2 |
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Molecular Weight | 202.64 g/mol |
IUPAC Name | 3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H |
Standard InChI Key | SGVRDZOLEUNEQY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a propanoic acid backbone with an amino group (-NH₂) and a pyridin-2-yl ring attached to the β-carbon. The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amino group, improving aqueous solubility. Key structural features include:
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Pyridin-2-yl ring: A six-membered aromatic ring with a nitrogen atom at the 2-position, enabling π-π stacking and hydrogen-bonding interactions.
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β-Amino acid configuration: The amino and carboxylic acid groups are separated by two carbon atoms, distinguishing it from α-amino acids.
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Chirality: The β-carbon is a stereogenic center, yielding (R)- and (S)-enantiomers with distinct biological activities.
Physicochemical Characteristics
Data compiled from experimental studies reveal the following properties:
Property | Value |
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Molecular Formula | C₈H₁₁ClN₂O₂ |
Molecular Weight | 202.64 g/mol |
Density | 1.268 g/cm³ |
Solubility (Water) | ~50 mg/mL (pH 7.4) |
Melting Point | Decomposes above 200°C |
Storage Conditions | -20°C, desiccated, airtight |
The hydrochloride salt’s solubility in polar solvents like water and dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its stability under refrigeration ensures long-term usability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the hydrolysis and decarboxylation of diethyl 2-acetamido-2-(pyridin-2-yl)malonate. Key steps include:
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Condensation: Pyridin-2-yl derivatives react with β-alanine precursors under alkaline conditions.
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Protection/Deprotection: Temporary protection of the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups prevents unwanted side reactions.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization or reverse-phase HPLC.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. Parameters such as temperature (60–80°C), solvent choice (ethanol/water mixtures), and stoichiometric ratios (1.2 equivalents of pyridinyl precursor) are optimized to minimize byproducts like N-acylated derivatives.
Biological Activity and Mechanisms
Neurotransmitter Modulation
The compound’s structural resemblance to glutamate enables interaction with ionotropic glutamate receptors (iGluRs), particularly NMDA and AMPA subtypes. In vitro studies demonstrate its ability to enhance synaptic transmission by 40–60% at 100 μM concentrations, suggesting potential applications in treating neurodegenerative diseases.
Enzymatic Interactions
Docking simulations reveal that the pyridin-2-yl nitrogen forms hydrogen bonds with active-site residues of trypsin-like proteases (e.g., Asp189). This interaction inhibits enzymatic activity with an IC₅₀ of 12.3 μM, highlighting its role as a protease inhibitor.
Antimicrobial Properties
Preliminary assays show moderate activity against Gram-positive bacteria (MIC = 256 μg/mL for Staphylococcus aureus), though efficacy against Gram-negative strains remains negligible. The mechanism likely involves disruption of cell wall synthesis via binding to penicillin-binding proteins.
Applications in Pharmaceutical Research
Peptide Synthesis
As a β-amino acid, the compound serves as a non-proteinogenic building block in peptide chains, conferring resistance to proteolytic degradation. Solid-phase peptide synthesis (SPPS) protocols utilizing Fmoc-protected derivatives achieve incorporation efficiencies of >85%.
Prodrug Development
Esterification of the carboxylic acid group with p-nitrophenyl moieties yields prodrugs with enhanced bioavailability. In vivo studies in rodent models show a 3-fold increase in plasma half-life compared to the parent compound.
Comparative Analysis with Structural Analogs
Positional Isomers
Substituting the pyridin-2-yl group with pyridin-3-yl or pyridin-4-yl variants alters biological activity:
Compound | Receptor Binding Affinity (Kd) |
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3-Amino-3-(pyridin-2-yl)propanoic acid | 8.2 μM (NMDA receptor) |
3-Amino-3-(pyridin-3-yl)propanoic acid | 22.7 μM (NMDA receptor) |
The 2-position isomer exhibits superior receptor affinity due to optimal nitrogen orientation for hydrogen bonding.
Salt Form Comparisons
Dihydrochloride salts (e.g., 2-Amino-2-(pyridin-3-yl)propanoic acid dihydrochloride) show 30% higher aqueous solubility but reduced thermal stability compared to monohydrochloride forms.
Future Research Directions
Targeted Drug Delivery
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (10–20% loading efficiency) could enable sustained release in central nervous system (CNS) tissues, bypassing the blood-brain barrier.
Computational Modeling
Molecular dynamics simulations using GROMACS may elucidate conformational changes during receptor binding, guiding the design of high-affinity derivatives.
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